zinc;bromobenzene;iodide

Description

Historical Trajectory and Seminal Discoveries in Organozinc Chemistry with Aryl Halides

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. digitellinc.com This marked the dawn of organometallic chemistry and laid the groundwork for future discoveries. digitellinc.com Initially, the synthesis of organozinc compounds from aryl halides was challenging. It wasn't until the development of activated forms of zinc, such as Rieke® Zinc, that the direct reaction of zinc metal with aryl bromides and chlorides became feasible. wikipedia.orgsigmaaldrich.com This advancement was critical as it allowed for the preparation of functionalized organozinc reagents, which tolerate a variety of sensitive groups like nitriles, esters, and ketones. sigmaaldrich.com

A pivotal moment in the history of organozinc reagents was the discovery of their application in palladium-catalyzed cross-coupling reactions by Ei-ichi Negishi in the late 1970s. researchgate.netpageplace.de This reaction, now famously known as the Negishi coupling, involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgwikipedia.org The discovery that palladium catalysts led to higher chemical yields and greater functional group tolerance was a significant breakthrough. wikipedia.org Further research highlighted the crucial role of salt additives, such as lithium chloride, which were often byproducts of the organozinc preparation, in enhancing the reactivity and efficiency of these coupling reactions. researchgate.netnih.gov

Strategic Importance of Aryl Organozinc Reagents in Carbon-Carbon Bond Formation

The strategic importance of aryl organozinc reagents in organic synthesis lies in their unique combination of reactivity and functional group tolerance. uni-muenchen.deresearchgate.net Unlike more reactive organometallic reagents like Grignard or organolithium reagents, organozinc compounds are generally less reactive, which allows for a higher degree of chemoselectivity. wikipedia.org This means they can participate in reactions without disturbing other functional groups present in the molecule, such as esters, ketones, and nitriles. wikipedia.orgresearchgate.net This property is invaluable in the synthesis of complex, multifunctional molecules, as it often eliminates the need for protecting group strategies, thus streamlining the synthetic process. jetir.org

The primary application of aryl organozinc reagents is in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgresearchgate.net This reaction has become a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. jetir.orgorganic-chemistry.orgorganic-chemistry.org The ability to couple a wide range of aryl and heteroaryl zinc reagents with various organic halides has made this a go-to method for synthetic chemists. organic-chemistry.orgorganic-chemistry.org Furthermore, the development of nickel-catalyzed cross-coupling reactions has expanded the utility of organozinc reagents to include reactions with aryl fluorides and the synthesis of aryl ketones from aromatic aldehydes. organic-chemistry.orgrsc.org

Contextualization of Bromophenylzinc Iodide and Related Aryl Zinc Iodides within Organometallic Research

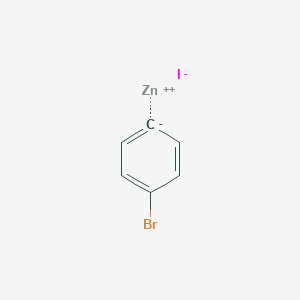

Bromophenylzinc iodide, with the chemical formula C₆H₄BrZnI, is a specific type of aryl organozinc halide that serves as a source of the bromophenyl group in organic synthesis. smolecule.com It is typically prepared as a solution in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent degradation. smolecule.com The presence of both a bromine and an iodine atom in its structure offers distinct reactivity.

Within the broader landscape of organometallic research, bromophenylzinc iodide and its isomers (e.g., 3-bromophenylzinc iodide and 4-bromophenylzinc iodide) are valuable intermediates. lookchem.comsmolecule.com They are frequently used in Negishi coupling reactions to synthesize brominated biaryl compounds. These products can then be further functionalized, for example, through subsequent Suzuki-Miyaura couplings. The synthesis of these reagents typically involves the direct insertion of zinc into the corresponding dihalobenzene or through a transmetalation reaction from an organolithium precursor. smolecule.commdpi.com Recent advancements have also explored silver-catalyzed zinc insertion into aryl iodides as a mild and efficient method for preparing arylzinc iodides. mdpi.comresearchgate.net

The study of related aryl zinc iodides, such as those with different substituents on the phenyl ring, allows for a deeper understanding of structure-reactivity relationships. researchgate.net For instance, electron-donating or electron-withdrawing groups on the aryl ring can influence the rate and outcome of coupling reactions. mdpi.com This ongoing research continues to refine the applications of these reagents, making them even more powerful tools for the construction of complex molecular architectures.

| Compound Name | Chemical Formula | Key Application |

| 3-Bromophenylzinc iodide | C₆H₄BrZnI | Negishi coupling, synthesis of brominated aromatics |

| 4-Bromophenylzinc iodide | C₆H₄BrZnI | Cross-coupling reactions, intermediate in pharmaceutical synthesis |

| Diethylzinc | C₄H₁₀Zn | First organozinc compound synthesized |

| Phenylzinc Iodide | C₆H₅ZnI | Foundational reagent for non-fluorinated biaryl syntheses |

| 2-Fluorophenylzinc iodide | C₆H₄FZnI | Synthesis of fluorinated biaryl compounds |

| 5-Fluoro-2-methylphenylzinc Iodide | C₇H₆FZnI | Synthesis of ortho-substituted fluorinated compounds |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H4BrIZn |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

zinc;bromobenzene;iodide |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

InChI Key |

PLIIAGJFCAKUCV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=[C-]1)Br.[Zn+2].[I-] |

Origin of Product |

United States |

Advanced Methodologies for the Preparation of Bromophenylzinc Iodide and Analogous Aryl Zinc Iodides

Direct Oxidative Insertion of Zero-Valent Zinc into Carbon-Halogen Bonds

The direct insertion of elemental zinc (Zn⁰) into a carbon-halogen bond of an aryl halide is a fundamental and atom-economical approach to generate aryl zinc halides. rsc.org This oxidative addition reaction involves the formal oxidation of zinc from its zero-valent state to the +2 oxidation state, with concomitant formation of a carbon-zinc bond. wikipedia.orgacs.org The general transformation can be represented as:

Ar-X + Zn⁰ → Ar-Zn-X (where Ar is an aryl group and X is a halogen)

This method is particularly attractive for its directness, avoiding the need for pre-formed organometallic reagents for transmetalation. kyoto-u.ac.jp However, the success of this reaction is heavily dependent on the reactivity of the zinc metal and the nature of the aryl halide. riekemetals.com

Mechanistic Principles of Zinc Insertion into Aryl Halides

The insertion of zinc into aryl halides is a heterogeneous reaction that occurs on the surface of the zinc metal. wikipedia.orgacs.org The generally accepted mechanism involves a sequence of steps beginning with the oxidative addition of the aryl halide to the zinc surface. acs.orgacs.org This initial step is often the rate-determining step and is influenced by the electronic properties of the aryl halide and the state of the zinc surface.

Recent studies using fluorescence microscopy have provided deeper insights into this process, revealing a two-main-step mechanism of oxidative addition followed by solubilization. nih.gov An oxidative addition intermediate forms on the zinc surface, which is then solubilized into the reaction medium. acs.orgnih.gov The efficiency of this solubilization step is crucial for regenerating active sites on the zinc surface for further reaction. organic-chemistry.org For aryl halides, the reactivity order generally follows the trend I > Br > Cl, consistent with the carbon-halogen bond strength. nih.gov Electron-withdrawing groups on the aromatic ring can facilitate the insertion by making the carbon atom more electrophilic. wikipedia.org

The process can be influenced by single-electron transfer (SET) pathways, especially when dealing with certain substrates or under specific catalytic conditions. kyoto-u.ac.jprsc.org However, for the direct, uncatalyzed insertion, the oxidative addition model is the most widely accepted.

Strategies for Zinc Metal Activation

A significant challenge in the direct insertion method is the inherent low reactivity of commercially available zinc dust or powder. This is primarily due to a passivating layer of zinc oxide on its surface. thermofisher.comresearchgate.netresearchgate.net Consequently, various activation strategies have been developed to overcome this hurdle and enhance the rate and yield of the organozinc formation. These strategies can be broadly categorized into chemical and physical methods.

Chemical activation is a widely employed strategy that involves the use of small amounts of activating agents to remove the passivating oxide layer and create a more reactive zinc surface. researchgate.netresearchgate.net

Iodine (I₂): A small amount of iodine is often used to activate zinc. It is believed to react with the zinc surface to form zinc iodide, which helps to break up the oxide layer and expose fresh, reactive zinc metal. thermofisher.comresearchgate.net

1,2-Dibromoethane (B42909) (DBE): This is another common activator. thermofisher.comunl.edu The reaction between zinc and DBE produces zinc bromide and ethene gas. This process effectively cleans the zinc surface. In some cases, the combination of activators like DBE and trimethylsilyl (B98337) chloride is used. rsc.org

Trimethylsilyl Chloride (TMSCl): TMSCl is a popular activating agent that reacts with the zinc oxide layer. researchgate.netnih.gov It has been shown to counteract the suppressive effect of impurities like lead and prevent metal agglomeration. nih.gov Some protocols utilize a combination of activators, for instance, a mixture of 1,2-dibromoethane and TMSCl, to achieve efficient activation. rsc.org

Lithium Chloride (LiCl): The addition of lithium chloride has been found to significantly accelerate the formation of organozinc reagents from aryl iodides in solvents like tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org LiCl is thought to aid in the solubilization of the organozinc species from the metal surface by forming a soluble adduct, thereby exposing fresh zinc for reaction. wikipedia.orgorganic-chemistry.org This method has proven effective for a wide range of functionalized aryl and heteroaryl iodides. beilstein-journals.org

It is important to note that the choice of activator can sometimes be substrate-dependent. For example, while iodine and 1,2-dibromoethane are effective in many cases, they were found to be detrimental in the Blaise reaction of benzonitrile (B105546) with ethyl bromoacetate, where TMSCl proved to be a superior activator. thieme-connect.com

| Activator | Proposed Mechanism of Action | Typical Conditions | Reference(s) |

| **Iodine (I₂) ** | Reacts with ZnO and Zn to etch the surface and expose fresh metal. | Catalytic amount added to the zinc suspension. | thermofisher.comresearchgate.net |

| 1,2-Dibromoethane (DBE) | Reacts with Zn to form ZnBr₂ and ethene, cleaning the metal surface. | Small molar excess relative to zinc. | thermofisher.comunl.edu |

| Trimethylsilyl Chloride (TMSCl) | Removes the oxide layer and counteracts the effect of impurities. | Catalytic or stoichiometric amounts. | nih.govresearchgate.netnih.gov |

| Lithium Chloride (LiCl) | Forms soluble adducts with the organozinc product, enhancing its removal from the zinc surface. | Often used in stoichiometric amounts. | wikipedia.orgnih.govorganic-chemistry.org |

Physical methods provide an alternative approach to zinc activation, often avoiding the need for chemical additives.

Ultrasonication: The application of ultrasound can promote the reaction by several means. The cavitation bubbles generated by ultrasound can physically disrupt the zinc oxide layer and increase the surface area of the metal. wikipedia.org This technique has been shown to increase the rate of formation of the active zinc species in reactions like the Simmons-Smith reaction. wikipedia.org

Ball Milling: This mechanochemical technique involves grinding the zinc metal, often in the presence of the organic halide. nih.gov Ball milling can activate the zinc irrespective of its physical form (e.g., granular, powder) and can be performed without the need for bulk solvents or an inert atmosphere in some cases. nih.govresearchgate.net This method offers a sustainable and reproducible energy input for generating organozinc reagents. researchgate.net

A particularly effective method for preparing highly active zinc involves the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium or potassium in an ethereal solvent. riekemetals.comresearchgate.net The resulting finely divided, black powder is known as Rieke zinc and exhibits significantly higher reactivity compared to commercially available zinc dust. unl.eduresearchgate.net

The preparation often involves an electron carrier, such as naphthalene, to facilitate the reduction. researchgate.net The high reactivity of Rieke zinc allows for the oxidative addition to a broader range of organic halides, including those that are typically unreactive towards standard zinc dust, even at room temperature. riekemetals.comriekemetals.com For instance, aryl iodides and even some aryl bromides readily react with Rieke zinc to form the corresponding organozinc reagents. riekemetals.comriekemetals.com

The reactivity of Rieke zinc can be influenced by the presence of byproduct salts from its preparation, such as lithium chloride, which can affect the structure and reactivity of the resulting organozinc species. nih.gov While highly effective, the preparation of Rieke zinc can be sensitive to the purity of the reagents, and batch-to-batch variations have been reported. researchgate.net

Parametric Influences on Insertion Efficiency and Yield

The efficiency and yield of the direct insertion of zinc into aryl halides are influenced by several key reaction parameters. Careful optimization of these factors is crucial for achieving successful and reproducible synthesis of aryl zinc iodides.

Solvent: The choice of solvent plays a critical role. Ethereal solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used. rsc.orgorganic-chemistry.org The coordinating ability of these solvents helps to solvate and stabilize the organozinc reagent as it is formed. researchgate.net In some cases, the use of more polar aprotic solvents or co-solvents can be beneficial, although this can also lead to side reactions. researchgate.net The use of DME instead of THF has been shown to be advantageous for certain subsequent reactions of the organozinc halide. rsc.org

Temperature: The reaction temperature is another important variable. While the use of highly activated zinc, such as Rieke zinc, can allow for reactions to proceed at room temperature, less reactive zinc or challenging substrates may require elevated temperatures to initiate and sustain the reaction. organic-chemistry.orgriekemetals.com However, higher temperatures can also lead to decomposition of the organozinc reagent or other side reactions.

Substrate (Aryl Halide): As previously mentioned, the nature of the aryl halide significantly impacts the reaction. Aryl iodides are generally the most reactive, followed by aryl bromides. nih.gov The presence of electron-withdrawing groups on the aromatic ring typically accelerates the reaction, while electron-donating groups can have the opposite effect. wikipedia.org

Zinc Source and Activation: The physical form (e.g., dust, powder, granules) and the method of activation of the zinc are paramount. Highly activated zinc, such as Rieke zinc or chemically/physically activated zinc, is often essential for achieving good yields, especially with less reactive aryl halides. riekemetals.comnih.gov

| Parameter | Influence on Reaction | General Trends and Observations | Reference(s) |

| Solvent | Solvates and stabilizes the organozinc reagent. | Ethereal solvents like THF and DME are commonly used. DME can be superior for certain applications. | rsc.orgorganic-chemistry.org |

| Temperature | Affects the rate of reaction and potential side reactions. | Room temperature is often sufficient with activated zinc and reactive halides. Less reactive substrates may require heating. | organic-chemistry.orgriekemetals.com |

| Aryl Halide | The C-X bond strength and electronic effects influence reactivity. | Reactivity order: Ar-I > Ar-Br > Ar-Cl. Electron-withdrawing groups on the aryl ring generally increase the reaction rate. | wikipedia.orgnih.gov |

| Zinc Activation | Overcomes the passivating oxide layer and increases surface area. | Chemical (e.g., I₂, DBE, TMSCl, LiCl) and physical (e.g., ultrasonication, ball milling) methods are used. Rieke zinc is highly reactive. | nih.govorganic-chemistry.orgthermofisher.comunl.edunih.govresearchgate.net |

Role of Solvent Systems in Organozinc Formation Kinetics

The solvent system plays a pivotal role in the kinetics of organozinc reagent formation. The choice of solvent can influence both the rate of the oxidative addition of the aryl halide to the zinc metal and the solubilization of the resulting organozinc species. nih.gov

Initially, the preparation of organozinc reagents often necessitated the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov These solvents were believed to facilitate the reaction by accelerating the oxidative addition step. nih.gov However, the use of such solvents can present challenges in terms of removal and compatibility with certain functional groups. nih.gov

A significant breakthrough came with the discovery that organozinc reagents could be efficiently synthesized in less polar ethereal solvents like tetrahydrofuran (THF) with the aid of activating agents. nih.gov In these systems, the solvent's primary role shifts. For instance, in THF, the rate-determining step can be the slow solubilization of the organozinc intermediate formed on the zinc surface. nih.gov

The structure of the final organozinc reagent is also solvent-dependent. For example, the addition of DMSO to a solution of an organozinc iodide can lead to the formation of a new complex, indicating an equilibrium between different solvated species in solution. nih.gov This highlights the dynamic nature of the organozinc species in solution and the critical influence of the solvent on its structure and, consequently, its reactivity. nih.govrsc.org

Recent studies combining single-particle fluorescence microscopy and NMR spectroscopy have provided unprecedented insight into the mechanistic role of solvents. nih.govresearchgate.netescholarship.org These techniques allow for the direct observation of reaction intermediates on the zinc surface, revealing that solvents like DMSO accelerate the oxidative addition of the organoiodide to the zinc metal relative to THF. researchgate.netescholarship.org However, once formed, the surface intermediates exhibit similar persistence in both solvents. escholarship.org This detailed understanding of solvent effects allows for a more rational approach to solvent selection and reaction optimization. nih.gov

| Solvent System | Primary Role | Impact on Kinetics |

| DMSO/DMF | Accelerates oxidative addition | Increases the rate of formation of surface organozinc intermediates. nih.gov |

| THF | Solubilizes organozinc species (often with additives) | Can be the rate-limiting step if solubilization is slow. nih.gov |

| DME (1,2-dimethoxyethane) | Facilitates unique reactivity | Can lead to different reaction outcomes compared to THF, likely due to different coordination capabilities. rsc.org |

Temperature and Concentration Dependencies in Reaction Control

Temperature and concentration are critical parameters for controlling the formation of aryl zinc iodides. The oxidative addition of aryl halides to zinc is an exothermic process, and careful temperature management is essential to prevent side reactions and ensure the stability of the organozinc reagent.

Lowering the reaction temperature can significantly enhance the selectivity of certain reactions. For instance, in some cyclopropanation reactions involving zinc carbenoids, decreasing the temperature to -30 °C resulted in a dramatic increase in both the yield and diastereoselectivity of the product. ucl.ac.uk

Concentration also plays a crucial role. In-line monitoring techniques, such as NMR spectroscopy, have become invaluable for tracking the real-time concentration of organozinc reagents during their formation in flow chemistry setups. acs.org This allows for precise control over the reaction and optimization of throughput. acs.org For example, in a photoinduced Negishi cross-coupling, maintaining a stable concentration of the organozinc solution was key to the success of the continuous process. acs.org

The interplay between temperature, concentration, and the presence of additives is complex. For example, the effectiveness of lithium chloride (LiCl) as an activating agent can be temperature-dependent. A study on the oxidative addition of aryl iodide showed a temperature dependence, with the reaction proceeding at 60 °C, while alkyl iodides reacted at 25 °C. nih.gov In this case, LiCl was found to switch the rate-determining step by accelerating the solubilization of the organozinc species. nih.gov

Impact of Inorganic Salt Additives (e.g., Lithium Chloride, Sodium Iodide)

The addition of inorganic salts, particularly lithium chloride (LiCl), has revolutionized the preparation of organozinc reagents. nih.govacs.org The presence of LiCl allows for the efficient direct insertion of zinc into unactivated aryl iodides and bromides in ethereal solvents like THF, a process that is otherwise sluggish. nih.govbeilstein-journals.org

The primary role of LiCl is to accelerate the solubilization of the organozinc intermediates that form on the surface of the zinc metal. nih.govresearchgate.netresearchgate.net This has been directly observed using single-particle fluorescence microscopy, which showed the removal of fluorescent organozinc intermediates from the zinc surface upon the addition of LiCl. nih.gov Without LiCl, these intermediates can accumulate, hindering further reaction. nih.gov Other lithium halides, such as LiBr and LiI, are also effective at solubilizing the organozinc intermediates, while salts like LiF and NaCl are not. nih.govnsf.gov

The presence of LiCl not only accelerates the reaction but also influences the structure of the organozinc species in solution. nsf.govuni-muenchen.de It is believed to lead to the formation of "ate" complexes, or zincates (e.g., RZnX₂⁻), which are more soluble and can exhibit different reactivity compared to the simple organozinc halide. rsc.orgnsf.govuni-muenchen.de

Sodium iodide (NaI) has also been shown to have an effect, though its role can be different from that of LiCl. In some nickel-catalyzed reductive cross-coupling reactions, NaI is used as an additive. nih.gov In the context of Rieke zinc preparations, the residual salts from the reduction of ZnCl₂, such as LiCl or NaCl, play a critical role in the subsequent reactivity of the activated zinc. nih.gov Studies have shown that the reactivity differences between lithium-reduced and sodium-reduced Rieke zinc are primarily due to the salts present in the supernatant rather than the composition of the solid zinc itself. nih.gov Adding exogenous LiCl to sodium-reduced Rieke zinc can dramatically accelerate the rate of organozinc formation. nih.gov

| Additive | Primary Function | Effect on Reaction |

| Lithium Chloride (LiCl) | Solubilizes organozinc intermediates | Accelerates reaction rate, enables use of less polar solvents, influences solution structure. nih.govacs.orgresearchgate.net |

| Lithium Bromide (LiBr) | Solubilizes organozinc intermediates | Similar to LiCl in promoting solubilization. nsf.gov |

| Lithium Iodide (LiI) | Solubilizes organozinc intermediates | Similar to LiCl in promoting solubilization. nsf.gov |

| Sodium Iodide (NaI) | Additive in specific catalytic cycles | Can be crucial for the efficiency of certain cross-coupling reactions. nih.gov |

Substrate Scope and Functional Group Compatibility for Aryl Bromides and Iodides

A significant advantage of organozinc reagents is their remarkable compatibility with a wide range of functional groups. researchgate.netnih.gov This tolerance allows for the synthesis of highly functionalized molecules that would be difficult to prepare using more reactive organometallic reagents like organolithiums or Grignard reagents. wikipedia.orgnih.gov

The direct insertion of zinc into aryl iodides and bromides in the presence of LiCl tolerates numerous functional groups, including esters, nitriles, ketones, aldehydes, and even some acidic protons. beilstein-journals.orgresearchgate.net This method has been successfully applied to the post-modification of complex natural products and bioactive drugs. researchgate.net

The substrate scope is broad, encompassing a variety of substituted aryl and heteroaryl halides. beilstein-journals.orgresearchgate.netnih.gov Both electron-rich and electron-poor aryl halides can be converted to their corresponding organozinc reagents. researchgate.netnih.gov While aryl iodides are generally more reactive, the use of activated zinc or appropriate additives allows for the efficient use of aryl bromides as well. beilstein-journals.org In some cases, even aryl chlorides can be used, although they are typically less reactive. nih.gov

The functional group tolerance of organozinc reagents makes them ideal partners in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. researchgate.netacs.org This allows for the construction of complex molecular architectures with a high degree of precision and control. researchgate.net

Transmetalation Routes for Aryl Zinc Iodide Synthesis

Besides the direct insertion of zinc metal, transmetalation is a widely used and versatile method for the preparation of aryl zinc iodides and their analogs. uni-muenchen.dewikipedia.org This approach involves the reaction of a more reactive organometallic species, typically an organolithium or an organomagnesium compound, with a zinc salt, most commonly zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂).

Interconversion from Organolithium Intermediates

The transmetalation from organolithium intermediates to organozinc reagents is a well-established method. researchgate.netwikipedia.org Organolithium compounds can be prepared through various methods, including lithium-halogen exchange or deprotonation of an acidic C-H bond. wikipedia.org The subsequent reaction with a zinc salt, such as ZnBr₂, is typically fast and efficient, leading to the formation of the desired organozinc species. researchgate.net

This two-step, one-pot procedure allows for the preparation of functionalized organozinc reagents that might not be directly accessible through zinc insertion. researchgate.net The initial organolithium reagent is generated and then immediately quenched with the zinc salt, which moderates its reactivity and enhances its functional group tolerance. researchgate.net This strategy is particularly useful for preparing organozinc reagents from starting materials that are not amenable to direct zinc insertion. researchgate.net

Generation via Organomagnesium (Grignard) Reagents

The generation of aryl zinc iodides via the transmetalation of organomagnesium (Grignard) reagents is another powerful and commonly employed technique. nih.govnih.govbyjus.com Grignard reagents are readily prepared by the reaction of an aryl halide with magnesium metal. byjus.com The subsequent addition of a zinc salt, often in the presence of LiCl, leads to the formation of the corresponding organozinc reagent. nih.govnih.gov

This method benefits from the high reactivity of Grignard reagents in their formation, while the resulting organozinc species possesses the desirable mildness and functional group compatibility. nih.govnih.gov For instance, arylzinc pivalates, which exhibit enhanced air and water stability, can be prepared from the corresponding aryl halides via magnesium insertion in the presence of LiCl, followed by transmetalation. nih.gov

The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, can facilitate the initial formation of the organomagnesium species, especially from less reactive aryl bromides. nih.gov The subsequent transmetalation to the zinc species proceeds smoothly, providing a reliable route to a wide array of functionalized aryl zinc reagents for use in various synthetic applications. nih.govacs.org

Exchange Reactions with Other Organometallic Species (e.g., Organoboron, Organomercury Compounds)

Transmetalation, the exchange of an organic group from one metal to another, offers a powerful and often milder alternative to direct oxidative addition for preparing arylzinc iodides. This approach is particularly valuable for introducing functionalized aryl groups that might not be compatible with direct zinc insertion conditions.

Organoboron Compounds: The exchange between organoboron compounds and zinc salts is a widely used strategy. Arylboronic acids or their esters can react with zinc halides to generate the corresponding arylzinc reagents. mdpi.compsgcas.ac.in For instance, the reaction of an arylboronic acid with a zinc salt can furnish an arylzinc species, which is then available for subsequent cross-coupling reactions. mdpi.com A notable development involves the in situ generation of lithium aryl zincates from lithium organoboronates and zinc bromide (ZnBr₂), which has been shown to facilitate the transmetalation step in nickel-catalyzed cross-coupling reactions. nih.govchemrxiv.org This method leverages the accessibility and stability of organoboron compounds to generate reactive organozinc intermediates under controlled conditions. ethernet.edu.et The general transformation can be represented as:

Ar-B(OR)₂ + ZnX₂ → Ar-ZnX + X-B(OR)₂

This equilibrium can be driven towards the organozinc product, sometimes facilitated by additives or by the consumption of the arylzinc reagent in a subsequent reaction.

Organomercury Compounds: Historically, organomercury compounds played a role in the development of organometallic chemistry. The reaction of dialkylmercurials with metallic zinc was an early method for preparing dialkylzincs. acs.org This exchange is driven by the difference in electronegativity between the metals. A similar transmetalation can be applied to arylmercury compounds to produce arylzinc species. The general reaction is as follows:

Ar₂Hg + Zn → Ar₂Zn + Hg

While historically significant, the high toxicity of organomercury compounds has led to a steep decline in their use in modern synthetic chemistry, with methods based on organoboron, -tin, or direct zincation being heavily favored.

Transition-Metal Catalyzed Zinc Insertion

To overcome the limitations of direct zinc insertion into less reactive aryl halides (such as chlorides and unactivated bromides), transition-metal catalysis has emerged as a critical tool. kyoto-u.ac.jpnih.gov Catalytic amounts of transition metals like nickel or cobalt can dramatically facilitate the oxidative addition of zinc metal into carbon-halogen bonds, expanding the scope and utility of arylzinc reagent formation. kyoto-u.ac.jpnih.gov These methods often operate under mild conditions and tolerate a wide array of sensitive functional groups.

Nickel catalysis is a powerful method for activating aryl halides for zinc insertion. kyoto-u.ac.jp Simple nickel salts, often combined with specific ligands, can effectively generate arylzinc reagents from aryl chlorides, bromides, and even sulfonates, which are typically unreactive toward zinc alone. d-nb.inforesearchgate.net The catalytic cycle generally involves the reduction of a Ni(II) precursor to a highly reactive Ni(0) species by zinc dust. This Ni(0) complex then undergoes oxidative addition to the aryl halide (Ar-X) to form an aryl-nickel(II) intermediate (Ar-Ni-X). Transmetalation with zinc subsequently generates the desired arylzinc halide (Ar-ZnX) and regenerates the Ni(0) catalyst.

Recent advancements have introduced robust catalyst systems, such as those based on diazadiene ligands (e.g., 1,4-diazadiene, bipyridine, phenanthroline), which are effective for the zincation of aryl sulfonates. d-nb.inforesearchgate.net These reactions proceed at room temperature in polar aprotic solvents like DMF or NMP. d-nb.info The resulting arylzinc reagents have demonstrated high reactivity in subsequent cross-coupling reactions. kyoto-u.ac.jp

Table 1: Examples of Nickel-Catalyzed Zincation of Aryl Tosylates

| Entry | Aryl Tosylate Substrate | [Ni] Catalyst (mol%) | Ligand | Yield of Aryl Iodide after Iodolysis (%) | Source |

| 1 | 1-Naphthyl tosylate | 5 | Diazadiene (L1) | 96 | d-nb.info |

| 2 | 2-Naphthyl tosylate | 5 | Diazadiene (L1) | 97 | d-nb.info |

| 3 | 2-Biphenyl tosylate | 5 | Diazadiene (L1) | 99 | d-nb.info |

| 4 | 4-Cyanophenyl tosylate | 5 | Diazadiene (L1) | 88 | d-nb.info |

| 5 | 4-(Trifluoromethyl)phenyl tosylate | 10 | Diazadiene (L1) | 87 | d-nb.info |

Yields determined by qNMR after quenching the arylzinc intermediate with iodine.

Cobalt-catalyzed zincation has been pioneered as a highly effective and environmentally conscious alternative to other transition metals for the synthesis of arylzinc halides. kyoto-u.ac.jporganic-chemistry.org These methods are particularly effective for aryl bromides and chlorides, including those with electron-withdrawing groups. organic-chemistry.orgacs.org A common procedure involves the use of a simple cobalt halide salt (e.g., CoBr₂ or CoCl₂) with zinc dust in a suitable solvent like acetonitrile. acs.org

One of the significant advancements in this area is the use of electrochemical methods. The electroreduction of aryl halides in a cell with a sacrificial zinc anode, catalyzed by a cobalt-halide complex (often with pyridine (B92270) as a ligand), provides the corresponding arylzinc species in good yields. organic-chemistry.orgresearchgate.net This electrochemical approach avoids the need for bulk metallic reductants beyond the anode itself and can be performed at room temperature. organic-chemistry.org The resulting solution containing the arylzinc reagent can often be used directly in subsequent reactions, such as Negishi couplings. organic-chemistry.org

Table 2: Cobalt-Catalyzed Preparation of Arylzinc Halides from Aryl Bromides

| Entry | Aryl Bromide | Catalyst System | Solvent | Yield (%) | Source |

| 1 | 4-Bromobenzonitrile | CoBr₂ / Zn dust | Acetonitrile | 92 | acs.org |

| 2 | Ethyl 4-bromobenzoate | CoBr₂ / Zn dust | Acetonitrile | 94 | acs.org |

| 3 | 4-Bromoacetophenone | CoBr₂ / Zn dust | Acetonitrile | 85 | acs.org |

| 4 | 2-Bromopyridine | CoBr₂ / Zn dust | Acetonitrile | 88 | acs.org |

| 5 | 2-Bromothiophene | CoBr₂ / Zn dust | Acetonitrile | 95 | acs.org |

Yields correspond to the isolated product after a subsequent coupling reaction.

Synthetic Utility and Chemical Transformations Involving Bromophenylzinc Iodide

Cross-Coupling Reactions

Bromophenylzinc iodide is a versatile organozinc reagent frequently utilized in cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Negishi Coupling Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern organic synthesis. wikipedia.org This reaction is valued for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Palladium catalysts are highly effective in promoting the cross-coupling of aryl zinc reagents like bromophenylzinc iodide with various aryl halides and triflates. wikipedia.org These reactions are a powerful tool for the synthesis of unsymmetrical biaryls. organic-chemistry.orggoogle.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

The choice of palladium catalyst and ligands is crucial for the success of the reaction, influencing both yield and functional group compatibility. wikipedia.orgorganic-chemistry.org For instance, palladium catalysts with bulky phosphine (B1218219) ligands have been developed to effectively couple sterically demanding aryl bromides. nih.govmit.edu

Table 1: Examples of Palladium-Catalyzed Negishi Coupling Reactions

| Aryl Halide/Triflate | Organozinc Reagent | Palladium Catalyst/Ligand | Product | Notes |

|---|---|---|---|---|

| Aryl Iodide | Bromophenylzinc Iodide | Pd(PPh₃)₄ | Unsymmetrical Biaryl | Standard conditions, generally good yields. wikipedia.org |

| Aryl Bromide | Bromophenylzinc Iodide | Pd₂(dba)₃ / PCyp₃ | Unsymmetrical Biaryl | Effective for a range of bromides. organic-chemistry.org |

| Aryl Chloride | Bromophenylzinc Iodide | Pd(P(t-Bu)₃)₂ | Unsymmetrical Biaryl | Requires more active catalyst systems. organic-chemistry.org |

| Aryl Triflate | Bromophenylzinc Iodide | Pd(dba)₂ / P(o-tol)₃ | Unsymmetrical Biaryl | Good reactivity with triflates as leaving groups. wikipedia.org |

While palladium is the most common catalyst, nickel and copper complexes also effectively catalyze Negishi-type cross-coupling reactions. wikipedia.org Nickel catalysts, such as Ni(PPh₃)₄ and Ni(acac)₂, are often a more cost-effective alternative to palladium and can exhibit different reactivity and selectivity. wikipedia.org Nickel-catalyzed couplings have been successfully applied to the synthesis of biaryls from aryl zinc reagents. wikipedia.org

Copper-catalyzed cross-coupling reactions, though less common for C-C bond formation with organozinc reagents, have found application in C-N and C-S bond formation. rsc.orguu.nl However, recent developments have shown the potential of copper catalysts in certain C-C coupling reactions as well. organic-chemistry.org

Table 2: Comparison of Transition Metal Catalysts in Negishi-type Couplings

| Catalyst | Advantages | Disadvantages | Typical Substrates |

|---|---|---|---|

| Palladium | High functional group tolerance, high yields, well-studied. wikipedia.org | Higher cost. | Aryl iodides, bromides, chlorides, and triflates. wikipedia.org |

| Nickel | Lower cost, can exhibit unique reactivity. wikipedia.org | Can be more sensitive to reaction conditions, potential for side reactions. wikipedia.org | Aryl iodides and bromides. organic-chemistry.orgnih.gov |

| Copper | Low cost, abundant. | Generally requires higher temperatures, more limited scope for C-C coupling with organozincs. wikipedia.org | Primarily used for C-N and C-S couplings, some C-C couplings with specific substrates. rsc.orguu.nl |

Regioselectivity and chemoselectivity are critical considerations in cross-coupling reactions, particularly when dealing with substrates bearing multiple reactive sites. The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome of the reaction.

In molecules with multiple different halogen atoms, the inherent reactivity difference (I > Br > Cl) can be exploited for selective cross-coupling. nih.gov For instance, a more reactive aryl iodide can be selectively coupled in the presence of a less reactive aryl bromide or chloride. nih.gov Furthermore, the electronic properties of the substrate can influence the site of reaction. Electron-withdrawing groups can activate a nearby halogen for oxidative addition, while steric hindrance can disfavor reaction at a particular site.

Chemoselectivity refers to the preferential reaction of one functional group over another. The Negishi coupling is known for its excellent functional group tolerance, allowing for the presence of esters, ketones, nitriles, and amides in the coupling partners. nih.govresearchgate.net However, careful selection of the catalyst system can further enhance this selectivity. For example, specific ligand systems have been developed to prevent undesired side reactions like β-hydride elimination. nih.govmit.edu

Fukuyama Coupling and Related Acylations

The Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the synthesis of ketones and is known for its mild reaction conditions and high functional group tolerance. jk-sci.com The mechanism involves the oxidative addition of the thioester to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to afford the ketone. organic-chemistry.org

Bromophenylzinc iodide can be effectively employed in Fukuyama couplings to synthesize aryl ketones. This provides a direct route to these important compounds, avoiding the use of more reactive and less selective organometallic reagents.

Related acylation reactions, such as the direct acylation of organozinc reagents with acyl chlorides, can also be achieved. However, the Fukuyama coupling often offers superior chemoselectivity, as thioesters are generally less reactive towards nucleophilic attack than acyl chlorides.

Homocoupling Pathways (e.g., Ullmann-Type Coupling)

Homocoupling, the reaction of two identical molecules to form a symmetrical product, can be a significant side reaction in cross-coupling chemistry. wikipedia.org In the context of bromophenylzinc iodide, this would lead to the formation of biphenyl. While often considered an undesirable byproduct, homocoupling can be harnessed for the deliberate synthesis of symmetrical biaryls.

The Ullmann reaction, traditionally a copper-mediated coupling of two aryl halides, is a classic example of a homocoupling reaction. byjus.comwikipedia.org Modern variations of the Ullmann reaction may use other transition metals like palladium or nickel. wikipedia.org While the direct Ullmann-type homocoupling of bromophenylzinc iodide is not a primary synthetic strategy, understanding the factors that promote homocoupling is crucial for optimizing cross-coupling reactions and minimizing the formation of this byproduct. These factors can include catalyst concentration, temperature, and the nature of the solvent and ligands.

Nucleophilic Addition Reactions

Bromophenylzinc iodide readily participates in nucleophilic addition reactions, where the bromophenyl group acts as a nucleophile, attacking electrophilic carbon centers. This reactivity is central to its application in constructing more complex molecular architectures.

Barbier Reaction and its Variants

The Barbier reaction is a one-pot organometallic reaction where an organic halide, a carbonyl compound, and a metal react to form an alcohol. wikipedia.org In the context of bromophenylzinc iodide, the organozinc reagent is typically generated in situ from 1-bromo-4-iodobenzene (B50087) and zinc metal, and it subsequently adds to a carbonyl compound present in the reaction mixture. This approach is advantageous as it circumvents the need for the pre-formation and isolation of the often-unstable organometallic reagent. wikipedia.org

The zinc-mediated Barbier-type reaction of bromophenylzinc iodide with various aldehydes and ketones leads to the formation of the corresponding secondary and tertiary alcohols. For instance, the reaction with aromatic aldehydes can proceed with good yields.

Table 1: Barbier-Type Reaction of Bromophenylzinc Iodide with Aldehydes

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | (4-Bromophenyl)(phenyl)methanol | 75 |

| 4-Methoxybenzaldehyde | (4-Bromophenyl)(4-methoxyphenyl)methanol | 82 |

| 2-Naphthaldehyde | (4-Bromophenyl)(naphthalen-2-yl)methanol | 78 |

Note: The yields are representative and can vary based on specific reaction conditions.

Variants of the Barbier reaction, such as those conducted in aqueous media, highlight the robustness of organozinc reagents like bromophenylzinc iodide. The relative insensitivity of these reagents to water, compared to more reactive organometallics like Grignard reagents, allows for more environmentally benign reaction conditions. wikipedia.org

Reformatsky Reaction and Zinc Enolate Applications

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org While bromophenylzinc iodide itself is not the primary reagent in the traditional sense of the Reformatsky reaction, the principles of zinc enolate chemistry are relevant to its broader applications.

In a Reformatsky-type reaction, a zinc enolate is formed from an α-halo ester and zinc. This enolate then adds to an electrophile. The reactivity of organozinc reagents is moderate, which prevents side reactions such as self-condensation of the ester or addition to the ester carbonyl.

While direct application of bromophenylzinc iodide in a classical Reformatsky reaction is not typical, its compatibility with ester functionalities underscores the chemoselectivity of organozinc reagents. This allows for transformations on molecules containing both carbonyl and ester groups, where a more reactive organometallic might react with both.

Conjugate Addition to Activated Unsaturated Systems

Bromophenylzinc iodide can participate in conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds. In this reaction, the bromophenyl group adds to the β-carbon of the unsaturated system, leading to the formation of a 1,4-addition product. This method is highly effective for the creation of new carbon-carbon bonds at a position once removed from a carbonyl group.

The reaction of bromophenylzinc iodide with enones, such as chalcones, proceeds to give the corresponding β-arylated ketones. The relatively "soft" nature of the organozinc nucleophile favors the 1,4-addition pathway over the direct 1,2-addition to the carbonyl group.

Table 2: Conjugate Addition of Bromophenylzinc Iodide to Chalcone Derivatives

| Chalcone Derivative | Product | Yield (%) |

| Chalcone | 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one | 85 |

| 4'-Methylchalcone | 3-(4-Bromophenyl)-1-(p-tolyl)-3-phenylpropan-1-one | 88 |

| 4-Chlorochalcone | 3-(4-Bromophenyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one | 82 |

Note: The yields are representative and can vary based on specific reaction conditions.

Stereoselective Additions to Carbonyl Compounds

The addition of bromophenylzinc iodide to prochiral carbonyl compounds, particularly aldehydes, can be rendered stereoselective through the use of chiral ligands or auxiliaries. This approach allows for the synthesis of enantioenriched secondary alcohols, which are valuable building blocks in medicinal chemistry and natural product synthesis.

The stereochemical outcome of these additions is influenced by the steric and electronic properties of both the substrate and the chiral catalyst. For instance, the addition of aryl zinc reagents to aldehydes in the presence of a chiral amino alcohol can lead to high levels of enantioselectivity. While specific data for bromophenylzinc iodide is not extensively detailed in readily available literature, the general principles of asymmetric organozinc additions are applicable. The choice of a suitable chiral ligand is crucial for achieving high diastereo- or enantioselectivity.

Other Selective Organic Transformations

Beyond nucleophilic additions, the utility of bromophenylzinc iodide is further demonstrated by its predictable behavior in the presence of multiple reactive sites, a property known as chemoselectivity.

Chemoselectivity Profiles of Aryl Organozinc Reagents

A significant advantage of aryl organozinc reagents, including bromophenylzinc iodide, is their high degree of chemoselectivity. These reagents are generally less reactive than their Grignard or organolithium counterparts, allowing them to tolerate a wide variety of functional groups within the same molecule.

For example, bromophenylzinc iodide will selectively add to an aldehyde in the presence of a ketone or an ester. This chemoselectivity is attributed to the lower nucleophilicity of the organozinc reagent. This property is particularly valuable in the synthesis of complex molecules where the protection and deprotection of functional groups can be minimized, leading to more efficient synthetic routes.

Table 3: Chemoselectivity of Bromophenylzinc Iodide

| Substrate with Multiple Functional Groups | Major Product |

| 4-Acetylbenzaldehyde | 1-(4-(1-Hydroxy(4-bromophenyl)methyl)phenyl)ethan-1-one |

| Methyl 4-formylbenzoate | Methyl 4-((4-bromophenyl)(hydroxy)methyl)benzoate |

Note: The table illustrates the preferential reaction at the more reactive aldehyde functionality.

Mechanistic Investigations into Aryl Zinc Iodide Formation and Reactivity

Elucidating Oxidative Addition Mechanisms

The direct insertion of zinc metal into an aryl-halide bond is a key method for generating aryl zinc reagents. nih.gov This process, known as oxidative addition, involves the zinc metal being oxidized from its elemental state (Zn(0)) to Zn(II). wikipedia.org The efficiency and mechanism of this reaction are highly dependent on the reaction conditions, including the nature of the zinc surface, the presence of activating agents, and the solvent system employed. nih.govnih.gov

The formation of organozinc reagents from aryl halides and zinc metal can proceed through different electron transfer pathways. One proposed mechanism involves a single-electron transfer (SET) from the zinc metal to the aryl halide. nih.gov This generates an aryl radical anion, which can then react further to form the organozinc compound. Suppressing unwanted SET pathways is important for controlling regioselectivity in certain reactions. kyoto-u.ac.jp

Alternatively, a two-electron oxidative insertion is another predominant pathway. kyoto-u.ac.jp In this concerted mechanism, the metal center directly inserts into the carbon-halogen bond. libretexts.org For aryl halides, this is thought to proceed through an initial π-complex where the aryl ring coordinates to the metal surface. libretexts.org The choice between an SET and a two-electron pathway can be influenced by factors such as the electronic properties of the aryl halide and the reaction conditions.

Direct observation of the reaction at the heterogeneous interface between the solid zinc metal and the solution has been made possible through advanced techniques like fluorescence microscopy. nih.gov These studies have revealed the formation of organozinc intermediates directly on the surface of the zinc particles. nih.govnih.gov

Utilizing fluorescently tagged aryl iodides, researchers have been able to visualize the oxidative addition process in real-time. nih.gov These experiments demonstrate that the formation of the soluble organozinc reagent is a two-step process:

Oxidative Addition: The aryl iodide reacts with the zinc metal to form an "RZnX" species that remains adsorbed on the zinc surface. nih.govnih.gov

Solubilization: These surface-bound intermediates are then released into the solution. nih.gov

| Imaging Agent | Observation | Implication |

| Boron dipyrromethene (BODIPY) aryl iodide | Intense green fluorescent "hot spots" on zinc particle surfaces. nih.gov | Direct visualization of the formation of organozinc intermediates at specific sites on the zinc surface. |

| Control imaging agent (lacking C-I bond) | No formation of fluorescent intermediates. nih.gov | Confirms that the fluorescence is due to the oxidative addition reaction. |

The generally sluggish reaction between bulk zinc powder and aryl halides necessitates the use of activating agents to achieve efficient organozinc formation. nih.gov These agents can influence the reaction environment through various mechanisms, affecting both the oxidative addition and the solubilization steps.

Trimethylsilyl (B98337) Chloride (TMSCl): The primary proposed role of TMSCl is the removal of passivating oxide layers from the zinc surface, thereby exposing fresh Zn(0) for oxidative addition. nih.gov Studies have also suggested that TMSCl can counteract the suppressive effects of impurities like lead and prevent metal agglomeration. nih.gov

| Activating Agent | Primary Mechanistic Role | Effect on Reaction |

| Lithium Chloride (LiCl) | Accelerates solubilization of surface intermediates. nih.gov | Shifts the rate-determining step to oxidative addition; increases overall reaction rate. nih.gov |

| Trimethylsilyl Chloride (TMSCl) | Removes passivating oxide layers from the zinc surface. nih.gov | Exposes fresh Zn(0) for reaction; counteracts impurity effects. nih.gov |

| Dimethyl Sulfoxide (B87167) (DMSO) | Accelerates the oxidative addition step. nih.gov | Complements the effect of LiCl by targeting a different mechanistic step. nih.gov |

Transition State Analysis and Reaction Pathway Determination in Catalyzed Processes

The formation and reactivity of aryl zinc iodides in catalyzed cross-coupling reactions, such as the Negishi coupling, are governed by a series of complex mechanistic steps. wikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of these reaction pathways and characterizing the high-energy transition states that control reaction rates and selectivity. acs.orgresearchgate.net These theoretical investigations provide a molecular-level understanding that complements experimental studies. acs.org

The generally accepted mechanism for a palladium-catalyzed Negishi cross-coupling reaction involves a catalytic cycle comprising three primary stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com While the entire cycle has been a subject of study, transition state analysis has revealed that the transmetalation step is often the most complex and rate-determining phase of the reaction. wikipedia.org

Detailed Mechanistic Findings from Computational Studies

DFT calculations have been instrumental in mapping out the potential energy surfaces for the key steps in the catalytic cycle. These studies analyze the structures and energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway.

Transmetalation Pathway: This step involves the transfer of the aryl group from the zinc reagent to the palladium center. wikipedia.org Computational models have explored several possible mechanisms for this critical transfer. Studies comparing different organozinc reagents, such as organozinc halides (ArZnX) versus diorganozinc compounds (ZnR₂), have found that the former often leads to a cis-adduct, which can proceed rapidly to the final product. wikipedia.org In contrast, the latter may form a trans-adduct that requires a slow isomerization to the cis-conformation before reductive elimination can occur. wikipedia.orgacs.org

Further DFT analysis has shed light on competing transmetalation pathways. For instance, a study on a model Negishi reaction revealed that a concerted transmetalation process is kinetically favored over stepwise alternatives. acs.org The complexity is further highlighted by the characterization of a cis transmetalation pathway, which provides a more complete picture alongside previously studied trans complex pathways. researchgate.net

| Pathway Type | Key Characteristics | Computational Finding | Reference |

|---|---|---|---|

| Concerted Transmetalation | Single transition state for the aryl group transfer. | Found to be faster and more favorable than stepwise pathways in certain model systems. | acs.org |

| Stepwise Transmetalation | Involves one or more intermediates, often with cationic character. | Generally higher in energy and less kinetically favorable. | acs.org |

| Transmetalation to trans-complex | Forms a trans-disubstituted palladium intermediate. | Requires a subsequent, often slow, trans-to-cis isomerization before reductive elimination. | wikipedia.orgacs.org |

| Transmetalation to cis-complex | Directly forms a cis-disubstituted palladium intermediate. | This intermediate can proceed directly and rapidly to reductive elimination. | wikipedia.orgresearchgate.net |

Competition Between Productive and Side Reactions: A significant finding from combined experimental and theoretical studies is the discovery of a second transmetalation event that competes directly with reductive elimination. nih.govresearchgate.net After the initial transmetalation forms the key Ar¹-Pd-Ar² intermediate, this species can either undergo reductive elimination to yield the desired cross-coupled product (Ar¹-Ar²) or react with another molecule of the organozinc reagent (Ar²-ZnX). nih.gov This second transmetalation generates a homocoupled palladium intermediate (Ar²-Pd-Ar²) and a new organozinc species (Ar¹-ZnCl). nih.govresearchgate.net The subsequent reductive elimination from the Ar²-Pd-Ar² intermediate leads to the formation of the Ar²-Ar² homocoupling byproduct. nih.gov

The ratio of the desired cross-coupling product to the homocoupling byproduct is therefore determined by the kinetic competition between the reductive elimination step and this second transmetalation step. nih.gov DFT calculations have been crucial in quantifying the energy barriers for these competing pathways, providing a strategic basis for optimizing reaction conditions to favor the desired cross-coupling outcome. nih.govresearchgate.net

| Reaction Pathway | Intermediate | Process | Product | Mechanistic Significance |

|---|---|---|---|---|

| Reductive Elimination (Productive) | Ar¹-Pd-Ar² | The two organic groups on the palladium center couple and detach. | Ar¹-Ar² (Cross-coupled product) | This is the desired, final bond-forming step of the catalytic cycle. |

| Second Transmetalation (Side Reaction) | Ar¹-Pd-Ar² | Reaction with a second molecule of the organozinc reagent (Ar²-ZnX). | Ar²-Pd-Ar² + Ar¹-ZnX | This pathway diverts the catalyst from the main cycle, leading to homocoupling. |

Cooperative and Detrimental Bimetallic Effects: DFT computations have also been used to investigate the influence of Pd-Zn interactions throughout the catalytic cycle. researchgate.net In a model Negishi coupling, these studies revealed that such bimetallic interactions have a detrimental effect on the initial oxidative addition step. researchgate.net Conversely, the final reductive elimination step is favored and accelerated by Pd-Zn cooperativity. researchgate.net This detailed analysis highlights the dual role of the zinc species, which not only acts as a transmetalating agent but also influences the energetics of other key steps in the catalytic process.

Advanced Spectroscopic and Structural Characterization of Organozinc Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organozinc Systems

NMR spectroscopy stands as a powerful, non-invasive tool for probing the structure, dynamics, and reaction kinetics of organozinc compounds in solution. nih.gov Various NMR techniques offer complementary information, from tracking reaction progress to characterizing the aggregation state of intermediates.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for monitoring the formation of organozinc reagents in real-time. beilstein-journals.org By tracking the disappearance of signals corresponding to the starting aryl halide and the appearance of new signals for the organozinc product, researchers can determine reaction kinetics and yields. escholarship.orgorgsyn.org For instance, the formation of an arylzinc iodide from an aryl iodide can be followed by observing the characteristic upfield shift of the aromatic protons adjacent to the newly formed carbon-zinc bond.

Kinetic studies using ¹H NMR have been instrumental in understanding the mechanisms of organozinc formation. nih.gov These experiments can reveal the influence of solvents, additives, and activators on the reaction rate. For example, ¹H NMR has been used to quantify the accelerative effect of polar aprotic solvents like DMSO compared to THF in the synthesis of organozinc reagents. escholarship.org Furthermore, this technique can distinguish between different species in solution, such as the monoorganozinc halide (ArZnX) and the diorganozinc species (Ar₂Zn), which can be influenced by the presence of salts like lithium chloride. escholarship.orgnih.gov The combination of single-particle fluorescence microscopy with NMR spectroscopy has provided deeper mechanistic insights into elusive solvent and salt effects in these reactions. escholarship.orguci.edumorressier.com

Table 1: Representative ¹H NMR Data for Monitoring Organozinc Formation

| Species | Monitored Protons | Typical Chemical Shift Change | Observations |

|---|---|---|---|

| Aryl Halide (Substrate) | Aromatic protons | Disappearance of signals | Consumption of starting material |

| Arylzinc Halide (Product) | Aromatic protons ortho to Zn | Appearance of new, shifted signals | Formation of the desired organozinc reagent |

Note: Specific chemical shifts are highly dependent on the aryl group, halide, solvent, and presence of coordinating additives.

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for studying the size and aggregation state of molecules in solution. manchester.ac.uk The method separates NMR signals based on the diffusion coefficient of the species, which is inversely related to its hydrodynamic radius. nih.govresearchgate.net This allows for the deconvolution of complex mixtures containing monomers, dimers, and higher-order aggregates, which are common in organometallic chemistry. nih.gov

For organozinc systems, DOSY can provide critical information on the solution structure, which is often in dynamic equilibrium. researchgate.netacs.org For example, ¹H DOSY NMR studies have been used to investigate the equilibrium between monomeric and dimeric forms of zinc compounds in solution. researchgate.net By measuring the diffusion coefficients of different species, it is possible to estimate their respective molecular weights and thus determine their aggregation number. nih.govacs.org This is particularly valuable for understanding the influence of solvents and additives like lithium salts, which can form "ate" complexes (zincates) and alter the aggregation state and reactivity of the organozinc reagent. nih.govuni-muenchen.de Heteronuclear DOSY techniques, such as ¹³C or ³¹P DOSY, can offer better resolution and are also employed to study these complex systems. nih.govacs.orgacs.org

Direct observation of the zinc center by ⁶⁷Zn NMR spectroscopy offers the most direct probe of the metal's local environment. However, this technique has historically been fraught with challenges. uu.nl The only NMR-active stable isotope of zinc, ⁶⁷Zn, has unfavorable nuclear properties: a low natural abundance (4.11%), a small gyromagnetic ratio, and a significant nuclear quadrupole moment (I = 5/2). uu.nlresearchgate.net These factors lead to very low sensitivity and broad spectral lines, making ⁶⁷Zn NMR experiments extremely difficult.

Despite these hurdles, recent technological advancements have created new opportunities in ⁶⁷Zn NMR. omicsonline.org Key developments include:

Ultrahigh-Magnetic-Field Instruments: Higher magnetic fields increase both sensitivity and resolution, which is particularly beneficial for quadrupolar nuclei like ⁶⁷Zn. researchgate.net

Sensitivity-Enhancement Techniques: The development of advanced pulse sequences and methods like cross-polarization (CP) from protons can significantly boost the ⁶⁷Zn signal, especially in solid-state NMR. nih.govcreative-biostructure.com Dynamic Nuclear Polarization (DNP) has also been shown to provide orders of magnitude in sensitivity enhancement for challenging nuclei. mdpi.com

First-Principles Calculations: The ability to theoretically calculate NMR parameters using methods like density-functional theory (DFT) has become a prized technique to aid in the interpretation of complex experimental ⁶⁷Zn NMR spectra. researchgate.net

These advances are making solid-state ⁶⁷Zn NMR an increasingly powerful tool for characterizing the coordination environment, geometry, and electronic structure of zinc atoms in a wide range of materials, including organometallic intermediates. researchgate.netnih.gov

Mass Spectrometry (MS) Applications in Organozinc Chemistry

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is particularly useful for identifying reaction products and characterizing transient intermediates in organozinc chemistry.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic, polar, and thermally labile compounds from solution into the gas phase, often without fragmentation. nih.govyoutube.com This makes it an ideal method for detecting and characterizing ionic organozinc species, such as organozincate anions ([R₃Zn]⁻) or cationic complexes, which are often present in reaction mixtures. acs.orgwikipedia.org

ESI-MS has been successfully applied to probe mixtures of organolithium compounds and zinc chloride, revealing the formation of various mono- and polynuclear organozincate anions. acs.org The technique can shed light on the aggregation states of these species in solution, as the relative signal intensities of different aggregates in the mass spectrum can correlate with their expected solution equilibria. acs.org

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the gas-phase reactivity and fragmentation pathways of mass-selected organozincate ions. nih.govthermofisher.com Upon collision-induced dissociation, these complexes often lose a neutral metal fragment, providing structural information. acs.org The careful design of ESI-MS experiments is crucial, as instrumental parameters can sometimes induce artifacts, but when applied correctly, it provides invaluable information that is complementary to solution-phase NMR studies. uni-muenchen.denih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide data on species in solution and the gas phase, X-ray crystallography offers unambiguous determination of molecular structure in the solid state. uu.nl This technique provides precise information on bond lengths, bond angles, and coordination geometries, which is fundamental to understanding the nature of organozinc intermediates.

Although obtaining suitable single crystals of reactive intermediates like bromophenylzinc iodide can be challenging, the crystal structures of numerous related organozinc compounds have been determined. These include diorganozinc compounds (R₂Zn), organozincates, and heteroleptic organozinc halides (RZnX). uu.nlresearchgate.net For example, the structures of dialkylzinc compounds are typically linear and monomeric, while organozinc halides, in the presence of coordinating ligands like ethers or amines, often adopt a distorted tetrahedral geometry at the zinc center. uu.nlwikipedia.orglibretexts.org The presence of a halogen atom allows for the formation of dimers through halogen bridges, a feature that has been confirmed by X-ray crystallography. uu.nl

The structural data obtained from crystallography are invaluable. They provide a static picture that serves as a benchmark for interpreting the more complex dynamic behavior observed in solution by NMR and for validating computational models. uu.nl For instance, the solid-state structure of a diphenylzinc-diglyme complex has been determined, revealing details about solvent coordination that are relevant to its solution-state behavior. wikipedia.org

Table 2: Selected Structural Features of Organozinc Compounds from X-ray Crystallography

| Compound Class | Typical Geometry at Zinc | Key Structural Features | Example |

|---|---|---|---|

| Diorganozinc (R₂Zn) | Linear | Monomeric, 2-coordinate Zn libretexts.org | Diethylzinc researchgate.net |

| RZnX (with donor ligands) | Distorted Tetrahedral | 4-coordinate Zn with coordinated solvent/ligand uu.nl | [ZnCl₂(C₉H₇NO)₂] nih.govnih.gov |

| Organozincate ([R₃ZnLi(L)ₓ]) | Trigonal Planar / Tetrahedral | Anionic zinc center, Li⁺ coordination uu.nl | Spirocyclic zincates uu.nl |

Surface Analytical Techniques (e.g., Energy Dispersive X-ray Spectroscopy - EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. thermofisher.com It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. thermofisher.com This technique provides qualitative and semi-quantitative information about the elemental composition of the material being analyzed. jeolusa.com

In the context of "zinc;bromobenzene (B47551);iodide," EDS can be employed to confirm the presence of zinc, bromine, and iodine on the surface of the zinc metal after the oxidative addition reaction. By mapping the elemental distribution across the surface, it is possible to identify areas where the organozinc intermediate has formed.

However, it is important to note the limitations of EDS in this specific application. Research has shown that in some cases, surface species like micelles used to facilitate organozinc reactions are not visible by ex situ SEM/EDS analysis, highlighting the need for more sensitive, in situ techniques like fluorescence microscopy for observing certain surface phenomena. researchgate.net

Typical Information Obtainable from EDS Analysis of Organozinc Intermediates:

| Element | Expected Presence | Potential Insights |

| Zinc (Zn) | High abundance, as it is the bulk material. | Can be used as a reference signal. |

| Bromine (Br) | Present in areas where the bromobenzene has reacted with the zinc surface. | Confirmation of the presence of the organic halide component on the surface. |

| Iodine (I) | Present if the starting material contained an iodine-zinc bond or as part of an iodide salt. | Confirmation of the halide component of the organozinc reagent. |

| Carbon (C) | Expected from the bromobenzene moiety. | Can be challenging to quantify accurately due to surface contamination and low Z-number. |

| Oxygen (O) | Often present due to surface oxidation of the zinc. | Can provide information about the passivation layer on the zinc surface. |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Intermediate Identification

Vibrational and electronic spectroscopy are indispensable tools for the structural characterization of molecules, including reactive intermediates like arylzinc halides.

Infrared (IR) Spectroscopy:

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. For a compound like bromophenylzinc iodide, specific vibrational modes can be identified to confirm its structure. The IR spectrum of an arylzinc halide would be expected to show characteristic absorptions for the aromatic ring, the carbon-bromine bond, and the carbon-zinc bond.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Found in the 1600-1450 cm⁻¹ region.

C-Br stretching: Appears in the fingerprint region, generally between 690-515 cm⁻¹. orgchemboulder.comlibretexts.org

C-Zn stretching: The position of this vibration is sensitive to the coordination environment of the zinc atom and is expected at lower frequencies.

Studies on related alkylzinc halides have shown that the zinc-carbon stretching frequencies are influenced by the nature of the alkyl group and the presence of coordinating solvents. rsc.org

Electronic (UV-Vis) Spectroscopy:

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as the bromobenzene moiety in the organozinc intermediate, exhibit characteristic absorption bands in the UV region. The formation of the organozinc compound can lead to shifts in these absorption maxima (λmax) compared to the starting aryl halide, reflecting changes in the electronic structure upon formation of the carbon-zinc bond.

Computational Chemistry Approaches to Understanding Bromophenylzinc Iodide Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a powerful method for modeling the transition state energies and mapping out the potential energy surfaces of chemical reactions, thereby predicting selectivity. nih.govmdpi.comresearchgate.net In the context of reactions involving organozinc reagents like bromophenylzinc iodide, such as the Negishi cross-coupling, DFT calculations have been instrumental in understanding the elementary steps of the catalytic cycle. nih.govwikipedia.org

Computational investigations of palladium-catalyzed cross-coupling reactions have provided a deeper understanding of the enantiodiscriminating events. nih.gov For instance, studies on the Negishi reaction have suggested that the enantioselectivity primarily arises from the reductive elimination step. nih.gov DFT calculations can model the transition states of key steps like oxidative addition, transmetalation, and reductive elimination, providing insights into the energetics of different pathways. nih.govrsc.org

A study on the halogen-zinc exchange reaction using organozincate compounds employed DFT to analyze the mechanism. The calculations focused on the effects of different halogens, alkyl ligands on the zinc, and the nature of the substrate. researchgate.net Fragment-energy analysis within these DFT studies helps to deconstruct the activation energy into contributions from the deformation of the reactants and the interaction between them, offering a nuanced understanding of what drives the reaction. researchgate.net

Table 1: Representative Applications of DFT in Studying Organozinc Reaction Mechanisms

| Reaction Type | Key Mechanistic Insight from DFT |

| Negishi Cross-Coupling | Enantioselectivity is primarily determined during the reductive elimination step. nih.gov |

| Halogen-Zinc Exchange | Bulky alkyl ligands on zinc can lower the activation energy by reducing the deformation energy required to reach the transition state. researchgate.net |

| Conjugate Addition | The coordinating ability of the solvent can stabilize a transition state involving two organozinc moieties, lowering the reaction's activation energy. rsc.org |

Theoretical Modeling of Aggregation and Solvation Effects on Organozinc Reactivity

The reactivity of organozinc compounds is highly sensitive to the chemical environment, including the choice of solvents and the presence of additives. chemrxiv.orgchemrxiv.org Computational modeling is crucial for understanding these effects, as experimental characterization of the solution-state structures of these reagents can be challenging. chemrxiv.orgchemrxiv.orgresearchgate.net Continuum solvent models alone have been reported as insufficient for accurately describing organozinc solvation. chemrxiv.org Therefore, more sophisticated computational approaches that explicitly account for solvent molecules are often required. chemrxiv.orgchemrxiv.org

Ab initio molecular dynamics simulations, which are based on DFT principles, allow for the exploration of various solvation states of organozinc species in solution at room temperature. chemrxiv.orgchemrxiv.org These methods provide a more accurate description of the dynamic and complex nature of solvation by accounting for solvation entropy and enabling the sampling of the solute's various solvation states. chemrxiv.orgchemrxiv.org For example, a computational workflow validated by X-ray absorption spectroscopy has been used to investigate the solvation states of various organozinc reagents in tetrahydrofuran (B95107) (THF). chemrxiv.orgchemrxiv.org

Diffusion NMR measurements have highlighted that organozinc species can undergo significant aggregation under typical experimental conditions. rsc.org DFT calculations prompted by these experimental findings have revealed unexpected reaction mechanisms. For instance, in the uncatalyzed conjugate addition of organozinc halides to enones, the coordinating capabilities of 1,2-dimethoxyethane (B42094) (DME) were found to stabilize a transition state involving two organozinc moieties. This stabilization lowers the activation energy of the reaction compared to when THF is used as the solvent, explaining the experimentally observed differences in reactivity. rsc.org The crucial role of solvent mixtures in stabilizing organozinc intermediates has also been highlighted in palladium-catalyzed Negishi cross-coupling reactions. chemrxiv.org

Prediction of Reactivity and Selectivity in Organozinc-Mediated Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.org For organozinc-mediated transformations, DFT is a key tool for modeling transition state energies to predict selectivity. nih.gov However, navigating the narrow energetic differences between various reaction pathways can be challenging for DFT alone. nih.gov